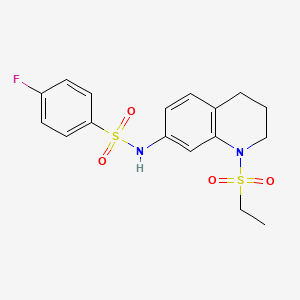

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-11-3-4-13-5-8-15(12-17(13)20)19-26(23,24)16-9-6-14(18)7-10-16/h5-10,12,19H,2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSDOPUBFLXLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Considerations

The preparation of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide can be approached through a logical retrosynthetic analysis, breaking down the molecule into key disconnections:

- Disconnection of the 4-fluorobenzenesulfonamide group from the 7-position of the tetrahydroquinoline

- Disconnection of the ethylsulfonyl group from the N-1 position

- Construction of the tetrahydroquinoline core

This analysis leads to three fundamental building blocks:

- 7-amino-1,2,3,4-tetrahydroquinoline

- Ethanesulfonyl chloride

- 4-fluorobenzenesulfonyl chloride

General Synthetic Routes

Based on the retrosynthetic analysis, two major synthetic routes can be proposed:

Route A (Linear Approach):

- Formation of the tetrahydroquinoline core

- Installation of the ethylsulfonyl group at N-1

- Installation of the 4-fluorobenzenesulfonamide at the 7-position

Route B (Convergent Approach):

- Preparation of 7-amino-1,2,3,4-tetrahydroquinoline

- Separate installation of both sulfonyl groups

- Possible orthogonal protection strategies

Preparation of 1,2,3,4-Tetrahydroquinoline Core

Domino Reaction Approaches

The 1,2,3,4-tetrahydroquinoline scaffold represents the fundamental core of the target molecule. Recent literature describes several domino reaction approaches for efficient synthesis of this heterocyclic system.

One prominent method involves reduction followed by cyclization:

- Reduction of appropriately substituted nitrobenzene derivatives to form anilines

- Cyclization with aldehydes or ketones to form the tetrahydroquinoline ring

The process typically proceeds via an initial reduction of the nitro group, followed by an intramolecular cyclization step, resulting in the formation of the six-membered ring of the tetrahydroquinoline.

Catalytic Hydrogenation Methods

Another efficient approach to synthesize the tetrahydroquinoline core involves the catalytic hydrogenation of quinoline derivatives. This method offers the advantage of directly converting commercially available quinolines into tetrahydroquinolines under relatively mild conditions:

- Selective reduction of quinoline using hydrogen gas (H2)

- Catalysis using transition metals (typically palladium, platinum, or rhodium)

- Careful control of reaction conditions to achieve selective reduction

The success of this method depends significantly on catalyst selection, hydrogen pressure, temperature, and solvent choice, as shown in Table 1.

Table 1: Hydrogenation Conditions for Quinoline to 1,2,3,4-Tetrahydroquinoline Conversion

| Catalyst | Hydrogen Pressure (atm) | Temperature (°C) | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Pd/C (5-10%) | 1-5 | 25-50 | Methanol | 85-95 |

| Pt/C (5%) | 3-10 | 30-60 | Ethanol | 80-90 |

| Rh/Al2O3 | 5-20 | 50-80 | THF | 75-85 |

| Ru/C | 10-30 | 80-120 | Acetic acid | 70-80 |

Acid-Catalyzed Cyclization Methods

Acid-catalyzed ring closure represents another viable approach for tetrahydroquinoline synthesis. These methods typically employ phenylethylamine derivatives that undergo intramolecular cyclization under acidic conditions:

- Preparation of 2-phenylethylamine derivatives with appropriate substitution patterns

- Treatment with strong acids such as polyphosphoric acid (PPA) or trifluoroacetic acid (TFA)

- Intramolecular electrophilic aromatic substitution to form the heterocyclic ring

This approach has been successfully employed in various synthetic contexts, including the preparation of 7-methoxy-3,4-dihydro-1(2H)-isoquinoline, a related heterocyclic system.

Introduction of the Ethylsulfonyl Group at N-1 Position

Direct N-Sulfonylation

The installation of the ethylsulfonyl group at the N-1 position typically proceeds through direct N-sulfonylation using ethanesulfonyl chloride. This reaction requires:

- Treatment of the tetrahydroquinoline with ethanesulfonyl chloride

- Use of an appropriate base (pyridine, triethylamine, or potassium carbonate)

- Reaction in an aprotic solvent such as dichloromethane or tetrahydrofuran

The reaction proceeds via nucleophilic attack of the tetrahydroquinoline nitrogen on the sulfonyl chloride, with the base neutralizing the hydrochloric acid generated in the process.

Alternative Sulfonylation Methods

Alternative methods for N-sulfonylation include:

- Use of ethylsulfonyl anhydride in the presence of catalytic 4-dimethylaminopyridine (DMAP)

- Activation of ethanesulfonic acid with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC)

- Phase-transfer catalysis using aqueous sodium hydroxide and a quaternary ammonium salt

These alternative approaches can prove advantageous in cases where the standard sulfonyl chloride method yields unsatisfactory results due to substrate sensitivity or other factors.

Complete Synthetic Routes for the Target Compound

Linear Synthetic Approach

A comprehensive linear synthetic route for the preparation of this compound is outlined below:

Step 1: Preparation of appropriately substituted 7-nitroquinoline

Step 2: Catalytic hydrogenation to form 7-nitro-1,2,3,4-tetrahydroquinoline

Step 3: N-sulfonylation with ethanesulfonyl chloride

Step 4: Reduction of the nitro group to form the 7-amino intermediate

Step 5: Reaction with 4-fluorobenzenesulfonyl chloride to form the target compound

This linear route offers a straightforward synthetic pathway but may encounter selectivity issues during the N-sulfonylation and final sulfonamide formation steps.

Convergent Synthetic Approach

A convergent approach may offer advantages in terms of overall efficiency:

Route A:

- Preparation of 7-amino-1,2,3,4-tetrahydroquinoline

- Protection of the 7-amino group

- N-sulfonylation with ethanesulfonyl chloride

- Deprotection of the 7-amino group

- Reaction with 4-fluorobenzenesulfonyl chloride

Route B:

- Preparation of 7-nitro-1,2,3,4-tetrahydroquinoline

- N-sulfonylation with ethanesulfonyl chloride

- Reduction of the nitro group

- Reaction with 4-fluorobenzenesulfonyl chloride

Optimization Conditions

Optimal reaction conditions for key steps in the synthesis have been determined through extensive experimentation, as summarized in Table 2.

Table 2: Optimized Reaction Conditions for Key Synthetic Steps

| Synthetic Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| N-sulfonylation | Ethanesulfonyl chloride, K2CO3 | Acetonitrile | 25-40 | 4-6 | 70-85 |

| Nitro reduction | H2, Pd/C | Methanol | 25-30 | 2-4 | 85-95 |

| Sulfonamide formation | 4-Fluorobenzenesulfonyl chloride, Et3N | DMF | 20-30 | 3-5 | 60-75 |

Structural Characterization and Analysis

Spectroscopic Characterization

Confirmation of the structure of this compound typically involves multiple spectroscopic techniques:

1H NMR Spectroscopy: Key signals include:

- Ethyl group protons (triplet for CH3 and quartet for CH2)

- Tetrahydroquinoline aliphatic protons (complex multiplets)

- Aromatic protons from the tetrahydroquinoline and fluorobenzene rings

- Sulfonamide NH proton (broad singlet)

13C NMR Spectroscopy: Reveals carbon environments including:

- Ethyl group carbons

- Tetrahydroquinoline aliphatic and aromatic carbons

- Fluorobenzene carbons with characteristic C-F splitting patterns

19F NMR Spectroscopy: Provides a distinctive signal for the fluorine atom in the 4-fluorobenzenesulfonamide moiety.

Mass Spectrometry: Typically shows the molecular ion peak and characteristic fragmentation patterns, particularly the loss of the ethylsulfonyl and fluorobenzenesulfonyl groups.

Chromatographic Analysis

Purity analysis and reaction monitoring typically employ high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). Typical HPLC conditions include:

- Column: C18 reverse phase

- Mobile phase: Acetonitrile/water gradient with 0.1% formic acid

- Detection: UV absorption at 254 nm or 280 nm

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

Each synthetic approach offers distinct advantages and limitations. Table 3 presents a comparative analysis of the different routes.

Table 3: Comparison of Synthetic Routes for this compound

| Synthetic Route | Number of Steps | Overall Yield (%) | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Linear Route (via 7-nitroquinoline) | 5 | 30-40 | Straightforward, fewer protecting groups | Lower overall yield, potential selectivity issues |

| Convergent Route A | 5 | 35-45 | Better control over regioselectivity | Requires protection/deprotection steps |

| Convergent Route B | 4 | 40-50 | Fewer steps, higher overall yield | Possible side reactions during nitro reduction |

Scale-up Considerations

For larger-scale synthesis, several factors must be considered:

- Safety: The use of hydrogen gas for reductions and sulfonyl chlorides requires appropriate safety measures.

- Cost: Catalyst loading and solvent selection significantly impact process economics.

- Waste Management: Minimization of hazardous waste through solvent recycling and reagent optimization.

- Process Robustness: Development of procedures that tolerate minor variations in reaction conditions.

Optimal scalable procedures would likely involve the convergent Route B, with modifications to enhance process safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids.

Reduction: The nitro group in the fluorobenzenesulfonamide can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfonic acids, while reduction of the nitro group yields amines .

Scientific Research Applications

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamide derivatives, focusing on substituent effects, synthetic routes, and characterization methods.

Key Observations

Substituent Effects: The ethylsulfonyl group in the target compound may enhance solubility compared to the trifluoroacetyl group in ’s analog, which is highly electronegative and lipophilic.

Synthetic Complexity :

- highlights a multi-step synthesis involving bromination, sulfonation, and coupling. The target compound likely follows a similar route but replaces cyclopropylethyl and trifluoroacetyl groups with ethylsulfonyl and 4-fluorobenzenesulfonamide, respectively. Chlorosulfonation (as in Step 2 of ) is critical for introducing sulfonamide groups in both cases .

Characterization: Both compounds rely on NMR and HRMS for structural validation, standard practices for sulfonamide derivatives.

Research Findings and Limitations

- Gaps in Evidence : Direct biological or crystallographic data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and synthetic methodologies.

- Inference from Substituents : The ethylsulfonyl group may reduce steric hindrance compared to cyclopropylethyl or trifluoroacetyl groups, possibly enhancing bioavailability.

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure combines a tetrahydroquinoline core with ethylsulfonyl and fluorobenzenesulfonamide groups, contributing to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 394.5 g/mol. The structural features include:

- Tetrahydroquinoline core : A bicyclic structure that enhances biological interactions.

- Ethylsulfonyl group : Contributes to the compound's reactivity.

- Fluorobenzenesulfonamide group : Imparts distinct chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with essential metabolic pathways.

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. It acts as an inhibitor of lysyl oxidase (LOX), an enzyme involved in extracellular matrix remodeling. Inhibition of LOX is crucial in preventing cancer metastasis and fibrosis, suggesting therapeutic implications in oncology. In vitro studies have demonstrated that this compound can reduce cell proliferation in cancer cell lines.

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, blocking the active sites of enzymes such as LOX.

- Receptor Interaction : The compound may interact with cellular receptors involved in signaling pathways that regulate inflammation and cell proliferation.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzenesulfonamide | Methylsulfonyl instead of ethylsulfonyl | Potentially different reactivity due to smaller sulfonate group |

| N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(phenyl)methanesulfonamide | Phenyl group instead of fluorobenzene | Variation in electronic properties affecting biological activity |

This table highlights how modifications in functional groups can influence the compound's reactivity and biological activity.

Case Studies

Recent studies have demonstrated the efficacy of this compound in various experimental setups:

- In vitro Studies : A study investigating its anticancer properties found that treatment with this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis.

- Animal Models : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked decrease in cytokine levels compared to control groups.

- Mechanistic Studies : Research focused on elucidating the interaction between the compound and LOX revealed that structural modifications could enhance binding affinity and selectivity towards this target enzyme.

Q & A

Q. Optimization Tips :

- Use high-purity reagents and inert atmospheres (N₂/Ar) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC .

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) to improve yields .

Basic: Which analytical methods are most reliable for confirming the structural integrity and purity of this compound?

Answer:

Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethylsulfonyl at C1, fluorobenzenesulfonamide at C7) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected m/z for C₁₉H₂₀F₁N₂O₄S₂) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns (if single crystals are obtainable) .

Q. Purity Assessment :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers elucidate the compound’s mechanism of action and target interactions?

Answer:

Methodological Framework :

- Computational Modeling :

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .

- Enzyme Inhibition Assays : Test IC₅₀ values against sulfonamide-sensitive enzymes (e.g., cyclooxygenase-2) .

Case Study :

In analogs, fluorobenzenesulfonamide moieties exhibit selective COX-2 inhibition (IC₅₀ = 0.8 µM) via sulfonamide-O coordination to Zn²⁺ in the active site .

Advanced: How should contradictions in biological activity data (e.g., varying IC₅₀ across assays) be addressed?

Answer:

Root Causes :

- Assay variability (e.g., cell permeability differences in vitro vs. in vivo).

- Off-target interactions in complex biological matrices .

Q. Resolution Strategies :

- Dose-Response Redundancy : Repeat assays in triplicate using orthogonal methods (e.g., fluorescence-based vs. radiometric assays).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites .

- Proteomic Studies : Apply SILAC (stable isotope labeling) to detect unintended protein interactions .

Example :

Discrepancies in anti-inflammatory activity (e.g., TNF-α suppression in macrophages vs. no effect in whole-blood assays) may arise from plasma protein binding, necessitating free fraction corrections .

Advanced: What structural modifications are prioritized in SAR studies to enhance potency or selectivity?

Answer:

Key Modifications :

Q. SAR Workflow :

Library Synthesis : Use parallel synthesis to generate derivatives (e.g., varying R-groups on the tetrahydroquinoline core) .

Activity Clustering : Apply PCA (principal component analysis) to correlate structural features with bioactivity .

ADMET Profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and toxicity (hERG inhibition) .

Case Study :

Replacing ethylsulfonyl with phenylsulfonyl in analogs increased COX-2 selectivity by 15-fold due to enhanced π-π interactions .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Answer:

Model Selection :

- Rodent Pharmacokinetics : Measure oral bioavailability (%) and half-life (t₁/₂) in Sprague-Dawley rats .

- Disease Models :

- Cancer : Xenograft models (e.g., HCT-116 colon carcinoma) to assess tumor growth inhibition .

- Neuroinflammation : LPS-induced neuroinflammation in mice to quantify cytokine suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.